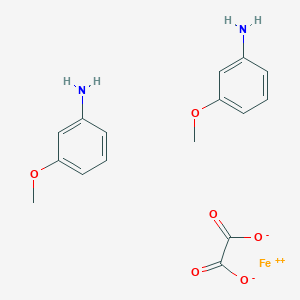
Iron, (ethanedioato(2-)-O,O')bis(3-methoxybenzenamine-N)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- is a complex compound that features iron as the central metal atom coordinated with ethanedioate (oxalate) and 3-methoxybenzenamine (m-anisidine) ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- typically involves the reaction of iron salts with ethanedioate and 3-methoxybenzenamine under controlled conditions. A common method includes dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 3-methoxybenzenamine. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the oxidation state of the metal.
Reduction: The compound can be reduced, typically affecting the iron center.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by adding excess of the new ligand under mild heating.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may result in higher oxidation states of iron complexes, while reduction may yield lower oxidation states. Substitution reactions will produce new complexes with different ligands.
科学的研究の応用
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Studied for its potential role in biological systems, particularly in mimicking metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
作用機序
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center can undergo redox changes, which are crucial for catalytic activity. The ethanedioate and 3-methoxybenzenamine ligands play a role in stabilizing the complex and modulating its reactivity. Molecular targets and pathways include interactions with biological molecules and participation in electron transfer processes.
類似化合物との比較
Similar Compounds
- Iron, (ethanedioato(2-)-O,O’)bis(4-methoxybenzenamine-N)-
- Iron, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine-N)-
- Iron, (ethanedioato(2-)-O,O’)bis(4-methylbenzenamine-N)-
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- is unique due to the presence of the 3-methoxybenzenamine ligand, which imparts specific electronic and steric properties to the complex. This can influence its reactivity and stability compared to similar compounds with different substituents on the benzenamine ligand.
特性
CAS番号 |
80660-63-5 |
|---|---|
分子式 |
C16H18FeN2O6 |
分子量 |
390.17 g/mol |
IUPAC名 |
iron(2+);3-methoxyaniline;oxalate |
InChI |
InChI=1S/2C7H9NO.C2H2O4.Fe/c2*1-9-7-4-2-3-6(8)5-7;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChIキー |
MAKKNTVXBDDTRR-UHFFFAOYSA-L |
正規SMILES |
COC1=CC=CC(=C1)N.COC1=CC=CC(=C1)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)

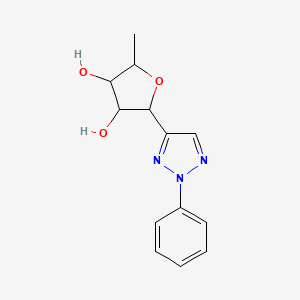


![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)

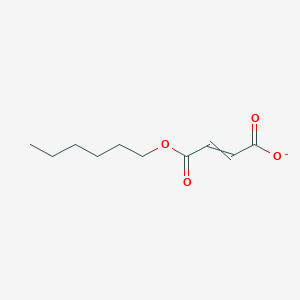
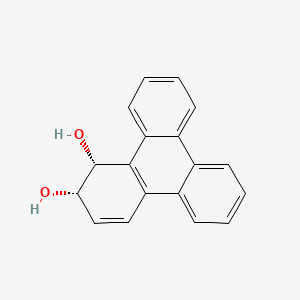
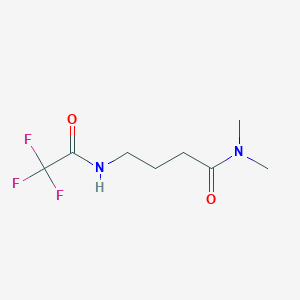
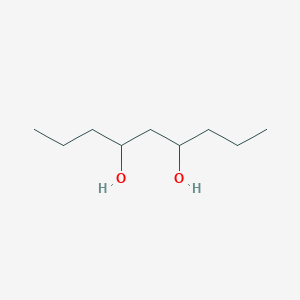
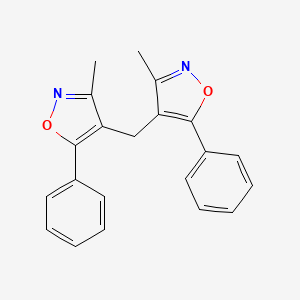
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)

